(-)-Pinan-3-ol

概要

説明

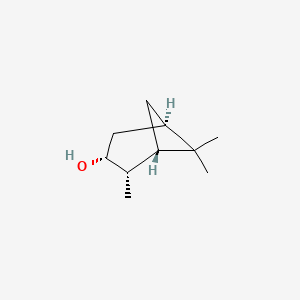

(-)-Pinan-3-ol is a naturally occurring monoterpenoid alcohol. It is derived from pinene, a major component of pine resin. This compound is known for its pleasant pine-like aroma and is used in various applications, including fragrances and flavorings. Its unique structure, featuring a bicyclic framework, makes it an interesting subject for chemical research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: (-)-Pinan-3-ol can be synthesized through several methods. One common approach involves the reduction of (-)-pinene oxide using a suitable reducing agent such as lithium aluminum hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reducing agent.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of (-)-pinene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is highly efficient and yields a high purity product suitable for commercial use.

化学反応の分析

Types of Reactions: (-)-Pinan-3-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pinan-3-one using oxidizing agents like chromic acid or potassium permanganate.

Reduction: Further reduction can convert it into pinane using strong reducing agents.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Pinan-3-one.

Reduction: Pinane.

Substitution: Various substituted pinan derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

- Chiral Building Block : (-)-Pinan-3-ol serves as a chiral building block in organic synthesis, facilitating the creation of complex molecules with specific stereochemistry. This property is particularly valuable in the pharmaceutical industry for designing enantiomerically pure compounds.

Biology

- Antimicrobial and Antifungal Activity : Research indicates that this compound exhibits significant antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis and death. Studies have shown its effectiveness against various pathogens, making it a potential candidate for natural preservatives in food and cosmetics .

Medicine

- Therapeutic Potential : Ongoing research explores the anti-inflammatory and analgesic properties of this compound. It has been found to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases and pain management.

Fragrances and Flavorings

The pleasant aroma of this compound makes it a popular ingredient in the fragrance industry. It is used in perfumes, air fresheners, and flavorings for food products, contributing to their sensory appeal.

Intermediate in Synthesis

In industrial chemistry, this compound is utilized as an intermediate for synthesizing other valuable compounds, enhancing its utility in chemical manufacturing processes.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Essential Oil Research evaluated the antimicrobial activity of various terpenoids, including this compound. The results indicated that this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a natural antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory effects of this compound revealed that it significantly reduced inflammation markers in vitro. This study suggested that the compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation.

作用機序

The mechanism of action of (-)-Pinan-3-ol varies depending on its application:

Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Analgesic Properties: It interacts with pain receptors, blocking the transmission of pain signals.

類似化合物との比較

(-)-Pinene: The precursor to (-)-Pinan-3-ol, sharing a similar bicyclic structure but lacking the hydroxyl group.

Pinan-3-one: The oxidized form of this compound, featuring a ketone group instead of a hydroxyl group.

Pinane: The fully reduced form, lacking any functional groups.

Uniqueness: this compound is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows it to participate in a wider range of chemical reactions and enhances its potential as a bioactive compound.

生物活性

(-)-Pinan-3-ol, a chiral monoterpenoid alcohol derived from pinene, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and analgesic properties, highlighting key research findings and case studies.

Chemical Structure:

- Molecular Formula: C10H18O

- Structural Characteristics: Contains a hydroxyl group (-OH) that enhances its reactivity and biological activity.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial effects against various pathogens. Research has shown its efficacy against bacteria and fungi, disrupting microbial cell membranes and leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.11 mg/mL | |

| Candida albicans | 0.26 mg/mL | |

| Escherichia coli | 0.53 mg/mL |

In a study comparing the antimicrobial effects of different terpenoids, this compound showed superior activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

2. Anti-inflammatory Effects

This compound has been investigated for its potential to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and mediators, effectively reducing inflammation in various models.

Mechanism of Action:

- Inhibition of cyclooxygenase (COX) enzymes.

- Reduction of nitric oxide production in macrophages.

A study demonstrated that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

3. Analgesic Properties

Research indicates that this compound may possess analgesic properties by interacting with pain receptors. It appears to block pain signal transmission effectively.

Case Study:

In a rodent model of acute pain, administration of this compound resulted in a significant reduction in pain response compared to control groups, suggesting its potential as a natural analgesic .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds such as (-)-pinene and pinan-3-one.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| (-)-Pinene | Moderate | Low | Low |

| Pinan-3-one | Low | Moderate | Low |

The presence of the hydroxyl group in this compound is crucial for its enhanced biological activities compared to its analogs .

特性

IUPAC Name |

(1S,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPVLJRCJUVQFA-UYXSQOIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C2(C)C)CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35998-01-7, 25465-65-0 | |

| Record name | (1S,2S,3R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35998-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25465-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Pinan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025465650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Neoisopinocampheol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-pinan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic routes to obtain specific stereoisomers of pinan-3-ol?

A1: [] Researchers successfully synthesized 1S,2S,3R-N-Alkyl-2,6,6-trimethylbicyclo(3.1.1)hept-3-ylamines, a class of pinan-3-ol derivatives. The key reaction involved a catalytic hydroamination of 1R,2R,3R-pinan-3-ol (isopinocampheol) with aliphatic nitriles. Interestingly, this reaction proceeds stereospecifically and involves an epimerization step where 1R,2R-pinan-3-one converts to 1S,2S-pinan-3-one. [] Studies also utilized nuclear magnetic resonance (NMR) spectroscopy, specifically proton NMR (PMR), in conjunction with lanthanide shift reagents like Eu(dpm)3 to elucidate the configurational and conformational characteristics of various pinan-3-ol derivatives. This method proved particularly helpful in differentiating between isomers at the C-2 hydroxyl position. You can find more details about these synthesis procedures and analyses in the cited research papers: [] Synthesis and stereochemistry of secondary amines of the 2,6,6-trimethylbicyclo(3. 1. 1)heptane series, [] Conformation of Pinan-3-ol Derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。